molecular formula C21H27ClN2O2S B2794550 1-(4-Chlorophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone CAS No. 860610-97-5

1-(4-Chlorophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone

Cat. No. B2794550
CAS RN: 860610-97-5
M. Wt: 406.97
InChI Key: RYECXDWXNVXXHM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a useful research compound. Its molecular formula is C21H27ClN2O2S and its molecular weight is 406.97. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Crystals and Display Technologies

1-(4-Chlorophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone has been investigated as an intermediate for liquid crystals. Liquid crystals play a crucial role in modern display technologies, including LCD screens and electronic paper displays. Researchers explore its mesomorphic behavior, optical properties, and compatibility with other components in liquid crystal formulations .

Organic Synthesis and Medicinal Chemistry

The cyclopropane ring in this compound provides a unique structural motif for organic synthesis. Medicinal chemists may utilize it as a building block to create novel drug candidates. By modifying the substituents on the phenyl ring or the cyclopropane moiety, researchers can fine-tune the compound’s biological activity, targeting specific receptors or enzymes .

Agrochemicals and Pesticides

Exploring the pesticidal properties of 1-(4-chlorophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is another avenue of interest. Researchers investigate its potential as an insecticide or herbicide. The compound’s selective action against specific pests or weeds could contribute to sustainable agriculture .

Materials Science and Surface Modification

Surface modification is essential for enhancing material properties. Researchers may use this compound to functionalize surfaces, such as modifying polymers, nanoparticles, or electrodes. Its carboxylic acid group allows for covalent attachment to various substrates, enabling tailored surface properties .

Photophysical Studies

Studying the photophysical properties of 1-(4-chlorophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone sheds light on its fluorescence, phosphorescence, and photochemical behavior. These insights are valuable for designing luminescent materials, sensors, or imaging agents .

Computational Chemistry and Molecular Modeling

Theoretical calculations and molecular simulations help elucidate the compound’s electronic structure, conformational preferences, and interactions. Researchers employ quantum chemistry methods to predict its properties, stability, and reactivity. Such studies aid in understanding its behavior in different environments .

properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2S/c1-2-3-4-5-15-6-8-17(9-7-15)20-23-24-21(26-20)27-14-19(25)16-10-12-18(22)13-11-16/h10-13,15,17H,2-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYECXDWXNVXXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone

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